Ethyl 3-(6-methoxy-2-pyridinyl)alaninate

Description

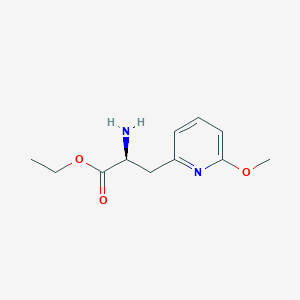

Ethyl 3-(6-methoxy-2-pyridinyl)alaninate is an alanine-derived ester featuring a pyridine ring substituted with a methoxy group at the 6-position. For instance, the synthesis of structurally related pyridine-alaninate hybrids often involves substitution reactions between bromoacetyl esters and pyridine derivatives, as observed in the preparation of ethyl β-alaninate-linked heterocycles (e.g., compound 10l in ) .

Key structural attributes include:

- Pyridine core: Provides aromaticity and hydrogen-bonding capabilities.

- Methoxy group: Enhances lipophilicity and modulates electronic properties.

- Ethyl alaninate ester: Improves bioavailability and serves as a prodrug motif.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-(6-methoxypyridin-2-yl)propanoate |

InChI |

InChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)7-8-5-4-6-10(13-8)15-2/h4-6,9H,3,7,12H2,1-2H3/t9-/m0/s1 |

InChI Key |

WZJOCVWUSKJUML-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=NC(=CC=C1)OC)N |

Canonical SMILES |

CCOC(=O)C(CC1=NC(=CC=C1)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Pyridine and Alaninate Moieties

Ethyl (2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxo-imidazolidin-3-yl)acetyl)alaninate (10l)

- Structure : Combines an alaninate ester with a benzodioxole-substituted hydantoin core and a pyridine derivative .

- Synthesis: Prepared via Knoevenagel condensation followed by bromoacetyl ester coupling (yield: low to moderate) .

- Properties : Melting point: 227–248°C; IR bands at 1730 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (amide C=O) .

Brivanib Alaninate

- Structure: A tyrosine kinase inhibitor featuring an ethyl alaninate ester and a 4-chloro-5-fluorophenylamino group .

- Molecular Formula : C₂₃H₃₄ClFN₄O₄; molecular weight: 495.99 g/mol .

- Applications: Clinically validated for hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC) due to its VEGF/FGF receptor inhibition .

Pyridine Derivatives with Agrochemical Relevance

Pyributicarb

- Structure : Contains a 6-methoxy-2-pyridinylmethyl group linked to a carbamothioate moiety .

- Molecular Formula : C₁₈H₂₂N₂O₂S .

- Applications : Herbicide targeting weed control in rice paddies .

- Comparison: Shares the 6-methoxy-2-pyridinyl group with the target compound but lacks the amino acid ester, emphasizing agrochemical over pharmacological utility .

Functional and Pharmacological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.